An In-depth Technical Guide to Oxindole-1-Acetic Acid: Physicochemical Properties and Synthetic Protocols
An In-depth Technical Guide to Oxindole-1-Acetic Acid: Physicochemical Properties and Synthetic Protocols
Introduction: Navigating the Isomeric Landscape of Oxindole Acetic Acids
Within the domain of heterocyclic chemistry, oxindole and its derivatives represent a scaffold of significant interest to researchers in medicinal chemistry and drug development. The inherent biological activities associated with the oxindole nucleus have propelled extensive investigations into its functionalization. While the scientific literature is replete with data on C-3 substituted oxindoles, particularly oxindole-3-acetic acid, the N-1 substituted isomer, oxindole-1-acetic acid, is less commonly documented. This guide, therefore, aims to provide a comprehensive technical overview of oxindole-1-acetic acid, addressing its physical and chemical characteristics. In the absence of extensive direct experimental data for the 1-isomer, we will leverage established principles of organic synthesis to propose a robust preparatory protocol. This guide will also draw comparisons with the well-characterized parent compound, oxindole, and the more prevalent isomer, oxindole-3-acetic acid, to provide a holistic understanding for researchers, scientists, and drug development professionals.
Physicochemical Characterization: A Comparative Analysis
| Property | Oxindole | Oxindole-3-acetic acid | Oxindole-1-acetic acid (Predicted) |
| Molecular Formula | C₈H₇NO | C₁₀H₉NO₃ | C₁₀H₉NO₃ |
| Molecular Weight | 133.15 g/mol | 191.18 g/mol | 191.18 g/mol |
| Appearance | White to brown powder[1] | Solid[2] | Solid |
| Melting Point | 123-128 °C[3][4] | 146 °C[2] or 218-219 °C[5] | Not available |
| Solubility | Soluble in ethanol, DMSO, and DMF; sparingly soluble in aqueous buffers[3][6] | Information not widely available | Expected to have some solubility in polar organic solvents and aqueous bases |
Note: The discrepancy in the reported melting point for oxindole-3-acetic acid may be due to different crystalline forms or experimental conditions.
Synthetic Strategy and Experimental Protocols
The synthesis of oxindole-1-acetic acid can be logically approached through a two-step process: first, the synthesis of the parent oxindole, followed by its N-alkylation with an appropriate acetic acid synthon. This methodology is rooted in well-established reactions within organic chemistry.
Part 1: Synthesis of Oxindole
The preparation of the oxindole scaffold is a critical first step. A common and effective method involves the reductive cyclization of 2-nitrophenylacetic acid.
Causality of Experimental Choices: This method is chosen for its reliability and the relative availability of the starting material. The reduction of the nitro group to an amine, followed by intramolecular amide formation (lactamization), provides a direct route to the oxindole ring system.
Experimental Protocol: Reductive Cyclization of 2-Nitrophenylacetic Acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrophenylacetic acid in a suitable solvent such as acetic acid.
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Addition of Reducing Agent: To the stirred solution, add a reducing agent. A common choice is iron powder in the presence of a catalytic amount of acid (e.g., acetic acid)[7]. The reaction is typically heterogeneous.
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Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the iron salts.
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Extraction: The filtrate is then diluted with water and extracted with an organic solvent like ethyl acetate.
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Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude oxindole.
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Final Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure oxindole.
Part 2: Synthesis of Oxindole-1-acetic acid via N-Alkylation
With the oxindole precursor in hand, the acetic acid moiety can be introduced at the nitrogen atom (N-1 position) via a nucleophilic substitution reaction.
Causality of Experimental Choices: The nitrogen atom of the oxindole lactam is nucleophilic and can be deprotonated by a suitable base to form an anion. This anion can then react with an electrophile, such as an ethyl bromoacetate, in an SN2 reaction. Subsequent hydrolysis of the ester yields the desired carboxylic acid. Using an ester of bromoacetic acid protects the carboxylic acid functionality during the alkylation step.
Experimental Protocol: N-Alkylation of Oxindole and Subsequent Hydrolysis
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Deprotonation of Oxindole: To a solution of oxindole in an anhydrous aprotic solvent (e.g., dimethylformamide - DMF or tetrahydrofuran - THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of oxindole.
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Alkylation: To the resulting solution, add ethyl bromoacetate dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
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Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl oxindole-1-acetate.
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Purification of the Ester: The crude ester can be purified by column chromatography on silica gel.
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Hydrolysis of the Ester: The purified ethyl oxindole-1-acetate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).
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Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).
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Work-up and Acidification: After cooling, the reaction mixture is concentrated to remove the alcohol. The remaining aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester. The aqueous layer is then acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the oxindole-1-acetic acid.
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Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried to afford oxindole-1-acetic acid. Further purification can be achieved by recrystallization.
Visualization of the Synthetic Workflow
To provide a clear visual representation of the proposed synthetic pathway for oxindole-1-acetic acid, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathway for Oxindole-1-acetic Acid.
Conclusion and Future Perspectives
This technical guide provides a foundational understanding of oxindole-1-acetic acid, a less-explored isomer within the oxindole family. While direct experimental data for this compound is scarce, a reliable synthetic route has been proposed based on established chemical principles. The detailed protocols for the synthesis of the oxindole core and its subsequent N-alkylation offer a practical framework for researchers to prepare and study this molecule. The comparative data with oxindole and oxindole-3-acetic acid provides valuable context for its expected physicochemical properties.
Further research is warranted to fully characterize oxindole-1-acetic acid, including the determination of its melting point, solubility profiles, and spectral data (NMR, IR, Mass Spectrometry). Moreover, the exploration of its biological activities in comparison to its 3-substituted isomer could unveil interesting structure-activity relationships, potentially opening new avenues for drug discovery and development. The methodologies outlined in this guide serve as a critical starting point for such future investigations.
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